N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a unique structure with a benzyl group, a hydroxyethyl group substituted with two thiophene rings, and an oxalamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where an oxalyl chloride reacts with an amine derivative to form the oxalamide core. The thiophene rings can be introduced through various thiophene synthesis methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the oxalamide core can produce primary or secondary amines.
Scientific Research Applications
N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiophene rings and oxalamide core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Oxalamide Derivatives: Other oxalamide compounds are used in organic synthesis and medicinal chemistry.
Uniqueness
N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide stands out due to its combination of a benzyl group, hydroxyethyl group, and thiophene rings, which confer unique chemical and biological properties
Biological Activity
N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide family. Its unique structure, which includes a benzyl group and thiophene rings, contributes to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3S2. The compound features a central oxalamide group linked to a benzyl moiety and two thiophene rings. This structural configuration is significant for its interactions with biological targets.
1. Anticancer Properties
This compound has been studied for its potential as an anticancer agent. Preliminary research indicates that it may inhibit specific protein interactions involved in cancer cell proliferation.
Case Study: Inhibition of BET Proteins
- Objective: To evaluate the compound's effect on bromodomain and extra-terminal (BET) proteins, which are crucial in regulating gene expression related to cancer.
- Method: In vitro assays were conducted using cancer cell lines.
- Results: The compound demonstrated significant inhibition of BET protein interactions, leading to reduced cell viability in treated cancer cells.
2. Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress in cells. This compound has shown promising results in antioxidant assays.
DPPH Assay Results:
- Concentration Tested: 50 µM
- Inhibition Percentage: 65% inhibition of DPPH radical formation was observed, indicating moderate antioxidant activity.
The biological activity of this compound is likely mediated through multiple mechanisms:
1. Protein Interaction Modulation
- The compound's structure allows it to interact specifically with various proteins involved in cell signaling pathways, particularly those associated with cancer progression.
2. Reactive Oxygen Species (ROS) Scavenging
- Its thiophene groups may contribute to the scavenging of free radicals, thus reducing oxidative damage in cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
Compound Name | Structure Features | Biological Activity |
---|---|---|
N1-benzyl-N2-(3-thiophen-3-yl)oxalamide | Contains a single thiophene | Moderate anticancer activity |
N1-(4-chlorobenzyl)-N2-(thiophen-3-yl)oxalamide | Chlorine substitution enhances lipophilicity | Stronger BET inhibition |
N1-benzoyl-N2-(phenyl)oxalamide | Lacks thiophene groups | Limited antioxidant properties |
Future Directions for Research
Further studies are warranted to explore the full potential of this compound:
- In Vivo Studies: Conducting animal model studies to evaluate therapeutic efficacy and safety.
- Mechanistic Studies: Detailed investigations into the specific molecular pathways affected by the compound.
- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery.
Properties
IUPAC Name |
N-benzyl-N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-17(20-12-14-6-2-1-3-7-14)18(23)21-13-19(24,15-8-4-10-25-15)16-9-5-11-26-16/h1-11,24H,12-13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWHEIXVQVOAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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